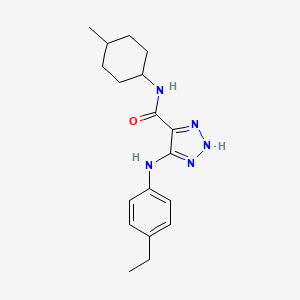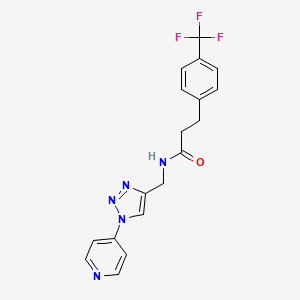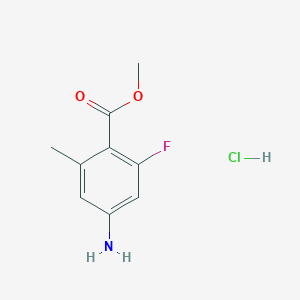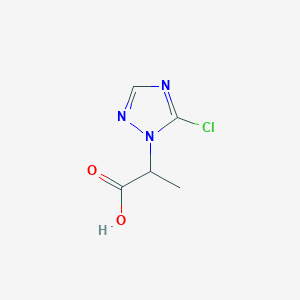![molecular formula C28H26N4O4 B2701429 1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1251678-30-4](/img/no-structure.png)
1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H26N4O4 and its molecular weight is 482.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, such as those synthesized in various studies, exhibit significant antimicrobial activities. For example, Kolisnyk et al. (2015) synthesized a series of novel derivatives showing more active properties than reference drugs against strains of both Proteus vulgaris and Pseudomonas aeruginosa. These compounds, particularly 3-amino-2-(benzylthio)-5-methyl- N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide, demonstrated higher activity against Bacillus subtilis and Candida albicans fungi compared to streptomycin and metronidazole (Kolisnyk et al., 2015).
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents. The study identified compounds with significant cytotoxic activities against HCT-116 and MCF-7 cancer cell lines and 5-lipoxygenase inhibition, indicating the therapeutic potential of pyrazolopyrimidine derivatives in cancer and inflammation treatment (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
Another study focused on the synthesis of novel benzothiazole pyrimidine derivatives and their evaluation for antibacterial and antifungal activities. The synthesized compounds showed excellent in vitro antibacterial and antifungal activities, surpassing standard drugs against various pathogens, highlighting the potential of these compounds in developing new antimicrobial therapies (Maddila et al., 2016).
Anti-Inflammatory Activities
Lahsasni et al. (2018) synthesized thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one and pyrimidin-5(6H)-imine derivatives, investigating their antibacterial and anti-inflammatory activities. The study discovered that some compounds exhibited greater anti-inflammatory potency compared to standard drugs, offering insights into the development of novel anti-inflammatory agents (Lahsasni et al., 2018).
properties
CAS RN |
1251678-30-4 |
|---|---|
Molecular Formula |
C28H26N4O4 |
Molecular Weight |
482.54 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c1-17-4-8-20(9-5-17)32-28(34)22-16-30-23-10-7-19(15-21(23)26(22)31-32)27(33)29-13-12-18-6-11-24(35-2)25(14-18)36-3/h4-11,14-16,31H,12-13H2,1-3H3,(H,29,33) |
InChI Key |
DPCAPTKEJHLDKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2701350.png)

![3,6-dichloro-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2701353.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2701355.png)

![N-[4-(4-methoxyphenyl)-6-methyl-5-oxo-2-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide](/img/structure/B2701359.png)
![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)

![4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2701367.png)
![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)